Benzo(a)pyrene-9,10-epoxide
Description
Properties
CAS No. |
36504-66-2 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(3S,5R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-10,16,20H/t16-,20-/m1/s1 |
InChI Key |
GOEJUYABKOTLJA-OXQOHEQNSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)C=C5)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzo(a)pyrene-7,8-Dihydrodiol-9,10-Epoxide (BPDE)
Structural and Metabolic Differences :
- BPDE is the ultimate carcinogenic metabolite of BaP, formed via a two-step oxidation: CYP-mediated epoxidation at the 7,8-position followed by hydrolysis to a dihydrodiol and subsequent epoxidation at the 9,10-position . In contrast, BaP-9,10-epoxide is generated through direct epoxidation of BaP at the 9,10-position without prior dihydrodiol formation .
- BPDE exists as four stereoisomers, with (+)-anti-BPDE being the most mutagenic and carcinogenic due to its ability to form stable DNA adducts at guanine residues (e.g., dG-N²-BPDE) .
Benzo(a)pyrene-4,5-Epoxide
Formation and Stability :
- This K-region epoxide (4,5-oxide) is a stable intermediate formed during BaP metabolism, resistant to enzymatic hydrolysis compared to non-K-region epoxides like BPDE .
Dihydrodiol Derivatives (e.g., BaP-9,10-Dihydrodiol)
Role in Metabolism :
- BaP-9,10-dihydrodiol is a precursor to BaP-9,10-epoxide in microbial degradation pathways, while BaP-7,8-dihydrodiol is a critical intermediate in BPDE formation .
- Dihydrodiols are generally less toxic than their epoxidized counterparts but can undergo further oxidation to reactive quinones, contributing to oxidative stress .
Comparative Toxicity and Environmental Impact
Table 1: Key Properties of BaP-9,10-Epoxide and Related Compounds
Research Findings and Implications
- BPDE vs. BaP-9,10-Epoxide: BPDE is the primary driver of BaP-induced carcinogenesis, with DNA adduct repair efficiency influenced by p53 status in human cells . In contrast, BaP-9,10-epoxide’s environmental persistence in soil systems poses ecological risks due to its acute toxicity .
- Metabolic Fate : BPDE conjugates (e.g., glucuronides, glutathione adducts) are transported to peripheral tissues, contributing to DNA damage in lung and liver . BaP-9,10-epoxide’s fate remains understudied but may involve similar conjugation pathways.
Preparation Methods
Metabolic Preparation Pathways
Cytochrome P450-Mediated Oxidation
The primary route for BPDE formation in biological systems involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the initial oxidation of BaP to form benzo(a)pyrene-7,8-epoxide, a reactive intermediate. This epoxidation occurs preferentially at the 7,8-position of BaP due to the molecule's planar structure and electron density distribution. The reaction proceeds via an oxepin intermediate, where molecular oxygen is incorporated into the aromatic system, resulting in an unstable epoxide.
Key Steps:
Epoxide Hydrolase Activity
Benzo(a)pyrene-7,8-epoxide undergoes hydrolysis via microsomal epoxide hydrolase (mEH), which adds a water molecule across the epoxide ring to yield benzo(a)pyrene-7,8-diol (BP-7,8-diol). This diol is a critical precursor for subsequent epoxidation.
Reaction Specificity:
Secondary Epoxidation
BP-7,8-diol undergoes a second oxidation by CYP1A1 or CYP1B1, forming the 9,10-epoxide. This step generates four stereoisomers of BPDE, with the (+)-anti-7R,8S,9S,10R configuration being the most carcinogenic.
Stereochemical Outcomes:
| Stereoisomer | Carcinogenic Potential |
|---|---|
| (+)-anti-BPDE | High |
| (−)-anti-BPDE | Low |
| (+)-syn-BPDE | Moderate |
| (−)-syn-BPDE | Negligible |
The anti diastereomers, where the epoxide oxygen is on the opposite face of the diol, are more reactive toward DNA due to favorable orbital alignment.
Synthetic Chemical Preparation Methods
Chemical Epoxidation of Benzo(a)pyrene
Synthetic routes to BPDE often begin with BaP or its dihydrodiol derivatives. Chemical epoxidation employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO).
Procedure for BaP-7,8-Diol Epoxidation:
- Substrate Preparation : BP-7,8-diol is synthesized via microbial oxidation or chemical hydrolysis of BaP-7,8-epoxide.
- Epoxidation :
Challenges:
Enzymatic Synthesis Approaches
In vitro enzymatic methods mimic metabolic pathways using purified CYP enzymes and epoxide hydrolase.
Optimized Protocol:
- CYP1A1 Incubation : BaP is incubated with recombinant CYP1A1 and NADPH in a buffered system (pH 7.4) to generate BP-7,8-epoxide.
- Hydrolysis : mEH is added to convert the epoxide to BP-7,8-diol.
- Secondary Oxidation : CYP1A1 reintroduced to produce BPDE.
Yield Comparison:
| Step | Yield (%) |
|---|---|
| Initial Epoxidation | 15–20 |
| Diol Formation | 60–70 |
| Final Epoxidation | 10–15 |
Enzymatic methods suffer from low overall yields due to enzyme inhibition by reactive intermediates.
Stereochemical Considerations and Control
The carcinogenicity of BPDE is highly dependent on stereochemistry. The (+)-anti isomer forms stable adducts with guanine at the N2 position, inducing DNA helix distortion.
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS):
Nuclear Magnetic Resonance (NMR):
- 1H NMR : Distinct signals for epoxide protons (δ 3.8–4.2 ppm) and diol protons (δ 4.5–5.0 ppm).
- 13C NMR : Carbonyl carbons of the epoxide resonate at δ 55–60 ppm.
Chromatographic Purity Assessment:
Q & A
Q. How is BPDE formed from benzo(a)pyrene (BaP) in biological systems, and what methodologies are used to study its metabolic activation?
BPDE is the ultimate carcinogenic metabolite of BaP, generated via a two-step enzymatic process:
Cytochrome P450 (CYP1A1/1B1) oxidation : Converts BaP to benzo(a)pyrene-7,8-epoxide.
Epoxide hydrolase-mediated hydrolysis : Forms benzo(a)pyrene-7,8-dihydrodiol, which is further oxidized by CYPs to BPDE, a reactive diol epoxide .
Methodologies:
Q. What are the primary methods for detecting BPDE-DNA adducts in human or environmental samples?
BPDE binds covalently to DNA, primarily forming N-dG adducts. Detection techniques include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies BPDE-dG adducts in tissues (e.g., umbilical cord blood) with high sensitivity (detection limit: ~1 adduct per 10 nucleotides) .
- P-postlabeling : Radiolabels adducts for visualization via autoradiography .
- PCR-SSCP (Single-Strand Conformation Polymorphism) : Identifies mutations in genes like FHIT caused by adducts .
Q. What safety protocols are critical when handling BPDE in laboratory settings?
- Containment : Use Class I, Type B biological safety hoods to prevent aerosol exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and HEPA-filtered respirators.
- Decontamination : Wet methods or HEPA vacuums for cleanup; avoid dry sweeping .
Advanced Research Questions
Q. How can researchers differentiate between BPDE’s direct mutagenic effects and its epigenetic modifications in carcinogenesis?
Experimental Design:
- DNA adduct sequencing : Compare mutation spectra (e.g., TP53 or FHIT genes) in BPDE-exposed vs. control cells .
- Epigenetic profiling : Use bisulfite sequencing or ChIP-qPCR to assess DNA methylation/histone modifications near tumor suppressor genes .
- Enzyme inhibition : Apply epigenetic enzyme inhibitors (e.g., DNMT or HDAC inhibitors) to isolate adduct-driven vs. epigenetic effects .
Q. What experimental models are effective for studying BPDE-induced epithelial-mesenchymal transition (EMT) in lung cells?
- Co-culture systems : Combine BEAS-2B (lung epithelial) and THP-1 (macrophage-like) cells to study TGF-α-mediated EMT. BPDE synergizes with silica nanoparticles to enhance EMT, which is reversible via TGF-α neutralizing antibodies .
- 3D organotypic models : Mimic lung tissue architecture to assess invasion and matrix remodeling.
Q. How do degradation pathways of BaP influence BPDE formation and toxicity in environmental samples?
- Aerobic degradation : Mycobacteria (e.g., Mycobacterium vanbaalenii) oxidize BaP via dioxygenases, producing intermediates like cis-dihydrodiols. Monitor using GC-MS .
- Anaerobic degradation : Hydrogenation reduces BaP, but incomplete degradation may yield BPDE as a toxic byproduct .
Key Consideration: BPDE’s toxicity exceeds BaP’s; prioritize metabolite monitoring in bioremediation studies .
Q. How can miRNA profiling elucidate BPDE-mediated cellular toxicity?
Q. How can contradictory findings on BPDE’s dual role in DNA repair (e.g., promoting vs. suppressing) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
